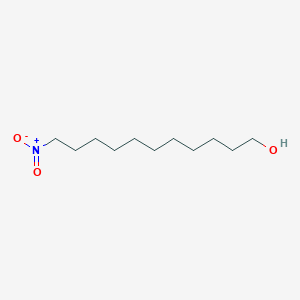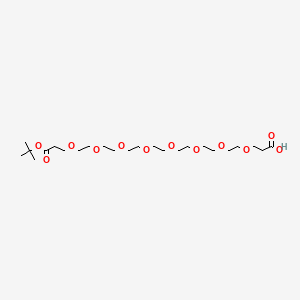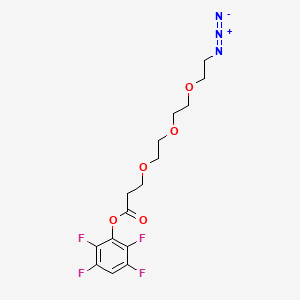
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that contains both pyrazine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole typically involves the reaction of pyrazine derivatives with trifluoromethylated pyrazole precursors. Common synthetic routes include:
Cyclization Reactions: Starting from pyrazine-2-carboxylic acid and trifluoromethylhydrazine, cyclization can be induced under acidic or basic conditions to form the desired pyrazole ring.
Condensation Reactions: Pyrazine-2-carbaldehyde can be condensed with trifluoromethylhydrazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and condensation reactions, optimized for high yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under reflux conditions.
Major Products
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-methyl derivatives.
Substitution: Formation of halogenated pyrazine and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as a building block for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes and modulation of signal transduction pathways in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridines: Valued for their luminescent properties and versatility in various applications.
Uniqueness
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Eigenschaften
Molekularformel |
C8H5F3N4 |
|---|---|
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyrazine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-3-5(14-15-7)6-4-12-1-2-13-6/h1-4H,(H,14,15) |
InChI-Schlüssel |
ZYZHSFOVCXQDQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=NNC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)



![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)




![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)



